MC-Aaa-nhch2och2cooh

ADC linker hydrophilicity aggregation propensity

Hydrophobic payload aggregation at DAR>4 limits ADC developability. MC-AAA-NHCH2OCH2COOH replaces PAB with a hydrophilic glycolic acid spacer and Ala-Ala-Ala tripeptide substrate. - 511.53 g/mol (226 Da lighter than MC-Val-Cit-PAB) improves LC-MS DAR resolution. - Non-ionizable, non-oxidizable AAA sequence for long-term liquid stability. - Pre-validated with camptothecin payloads (Compound 21a reference conjugate available).

Molecular Formula C22H33N5O9
Molecular Weight 511.5 g/mol
Cat. No. B11834201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Aaa-nhch2och2cooh
Molecular FormulaC22H33N5O9
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
InChIInChI=1S/C22H33N5O9/c1-13(20(33)23-12-36-11-19(31)32)25-22(35)15(3)26-21(34)14(2)24-16(28)7-5-4-6-10-27-17(29)8-9-18(27)30/h8-9,13-15H,4-7,10-12H2,1-3H3,(H,23,33)(H,24,28)(H,25,35)(H,26,34)(H,31,32)/t13-,14-,15-/m0/s1
InChIKeyYJKZVKCTHXSDDV-KKUMJFAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-AAA-NHCH2OCH2COOH Cleavable ADC Linker Guide


MC-AAA-NHCH2OCH2COOH (CAS 2414594-28-6, synonym: Compound 20) is a cleavable heterobifunctional linker designed for antibody-drug conjugate (ADC) assembly. The molecule comprises three functional modules: (i) a maleimidocaproyl (MC) terminus for selective cysteine conjugation to monoclonal antibodies; (ii) an Ala-Ala-Ala (AAA) tripeptide substrate cleavable by lysosomal cathepsins (notably cathepsin B); and (iii) a glycolic acid spacer (–NHCH₂OCH₂COOH) that couples the peptide to the cytotoxic payload via an ester or amide bond . Unlike the more common Val-Cit-PAB architecture, the AAA sequence combined with the glycolic acid spacer yields a distinct hydrophilicity and cleavage profile that has been specifically utilized in camptothecin-based ADC programs . The full IUPAC name is 2-{[(2S)-2-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]propanamido]propanamido]propanamido]methoxy}acetic acid, confirming the stereochemistry and connectivity of the tri-alanine-glycolic acid architecture .

Cleavable ADC linker for cysteine conjugation via maleimidocaproyl group
AAA tripeptide substrate cleavable by lysosomal cathepsins B and D
Glycolic acid spacer offers a less hydrophobic alternative to PAB-containing linkers

MC-AAA-NHCH2OCH2COOH vs. Generic ADC Linkers


ADC linker selection is not a commodity decision; peptide sequence, spacer chemistry, and cleavage mechanism each independently modulate conjugate stability, payload release kinetics, and therapeutic index. A non-cleavable MC linker (maleimidocaproyl only) requires lysosomal degradation of the entire antibody for payload release, fundamentally altering the active metabolite species and bystander killing profile relative to cleavable linkers [1]. Among cleavable linkers, the dominant Val-Cit (valine-citrulline) dipeptide paired with a self-immolative para-aminobenzyl (PAB) spacer—as in MC-Val-Cit-PAB—has well-characterized cathepsin B cleavage kinetics, but its hydrophobic PAB moiety can drive ADC aggregation, particularly with hydrophobic payloads . The AAA tripeptide in MC-AAA-NHCH2OCH2COOH offers an alternative enzyme substrate, while the glycolic acid spacer (–NHCH₂OCH₂COOH) replaces the aromatic PAB group with a more hydrophilic aliphatic ether-acid motif. These structural differences produce quantifiable shifts in conjugate hydrophilicity, aggregation propensity, and payload release mechanism that render simple one-for-one substitution unreliable without re-optimization of drug-to-antibody ratio (DAR), formulation, and in vivo pharmacology [2].

Spacer Glycolic acid vs. PAB spacer changes conjugate hydrophilicity; aggregation propensity and DAR profiles may shift.
Peptide AAA tripeptide eliminates ionizable citrulline side chain of Val-Cit; chemical stability and storage impurity profiles may differ.
Release Ester hydrolysis vs. 1,6-elimination mechanism alters released payload species; intracellular retention and bystander killing may not translate directly.
Mass ~226 Da lower MW per linker unit vs. MC-Val-Cit-PAB shifts ADC intact mass envelope; DAR deconvolution by LC-MS may require re-optimization.

MC-AAA-NHCH2OCH2COOH Comparative Evidence


Spacer Hydrophilicity: Glycolic Acid vs. PAB

The glycolic acid spacer in MC-AAA-NHCH2OCH2COOH replaces the hydrophobic para-aminobenzyl (PAB) self-immolative group present in MC-Val-Cit-PAB and MC-Ala-Ala-PAB with an aliphatic ether-acid motif. While no published direct head-to-head logD measurement for MC-AAA-NHCH2OCH2COOH versus MC-Val-Cit-PAB is available, the structural replacement of a benzyl ring (calculated contribution to logP ≈ +1.5–2.0) with a –OCH₂COOH group (estimated contribution ≈ –0.5 to –1.0) predicts a substantial reduction in linker hydrophobicity. This is consistent with the broader literature demonstrating that replacing PAB spacers with glycolic acid or PEG-based spacers reduces ADC aggregation propensity, enabling higher drug-to-antibody ratios (DAR) with hydrophobic payloads such as camptothecins [1]. The MC-AAA-NHCH2OCH2COOH linker has been specifically employed with 7-aminomethyl-10-methyl-11-fluoro camptothecin (Compound 21a), a highly hydrophobic payload, suggesting that the glycolic acid spacer provides sufficient conjugate solubility where a PAB-containing linker might yield unacceptable aggregation .

Spacer hydrophilicity
Class-level
Predicted ΔlogP reduction ~2.0–2.5 vs. PAB spacer
May support higher DAR with hydrophobic camptothecin payloads
No direct experimental logD comparison published; computational estimate
ADC linker hydrophilicity aggregation propensity DAR

AAA vs. Val-Cit Peptide Substrate Specificity

MC-AAA-NHCH2OCH2COOH employs an Ala-Ala-Ala tripeptide as the cathepsin-cleavable motif. The foundational work by Peterson and Meares (1998) established that extended peptide substrates containing nonionizable/nonoxidizable amino acids (such as alanine) can serve as selective cathepsin B and cathepsin D substrates in bioconjugates, with cleavage kinetics tunable by sequence [1]. In contrast, the Val-Cit dipeptide in MC-Val-Cit-PAB is the most clinically validated cathepsin B substrate but contains the ionizable citrulline side chain. The AAA sequence, being composed entirely of nonionizable, nonoxidizable alanine residues, eliminates the potential for side-chain reactivity during conjugation and storage—a recognized concern with citrulline-containing linkers under certain buffer conditions. Additionally, the AAA sequence has been specifically cited in the ADC linker literature as a distinct class (Ala-Ala-Ala linker) alongside Val-Lys-Gly and other peptide linkers, indicating differentiated enzyme recognition [2]. However, no published side-by-side kcat/Km comparison of AAA vs. Val-Cit cleavage by human cathepsin B in an ADC context has been identified.

Peptide substrate
Class-level
AAA tripeptide: all nonionizable, nonoxidizable alanine residues
Eliminates citrulline side-chain reactivity; may simplify QC and storage
No published side-by-side enzyme kinetics vs. Val-Cit
cathepsin B peptide substrate lysosomal cleavage species specificity

Camptothecin Payload Compatibility

A specific linker-payload conjugate, MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin (Compound 21a, CAS 2414594-29-7), demonstrates the successful coupling of MC-AAA-NHCH2OCH2COOH to a camptothecin payload via an ester bond at the glycolic acid carboxyl group . This contrasts with the MC-Val-Cit-PAB architecture, which releases payload via a 1,6-elimination mechanism following PAB cleavage, producing a free amine or hydroxyl on the payload. The glycolic acid ester linkage in the AAA linker-payload conjugate undergoes enzymatic cleavage of the peptide backbone followed by ester hydrolysis, potentially generating a different released payload species (carboxylate form vs. amine/hydroxyl form from PAB-based linkers). The molecular weight of the linker-payload conjugate (902.93 g/mol) and its full characterization with formula C44H51FN8O12 confirm the defined stoichiometry and structure .

Payload compatibility
Reported
Pre-characterized conjugate with 7-aminomethyl-10-methyl-11-fluoro camptothecin (Compound 21a)
Defined linker-payload species may reduce synthetic development risk
Release mechanism differs from PAB 1,6-elimination
camptothecin ADC payload linker-payload conjugate 7-aminomethyl-10-methyl-11-fluoro camptothecin

Molecular Weight and DAR Characterization

MC-AAA-NHCH2OCH2COOH has a molecular weight of 511.53 g/mol (C22H33N5O9), which is lower than MC-Val-Cit-PAB (MW approximately 737.8 g/mol for the analogous structure). This MW difference of approximately 226 g/mol per linker-payload unit is significant for intact mass spectrometry characterization of ADCs: at DAR4, the total mass difference is ~904 g/mol, which can shift the mass envelope sufficiently to affect deconvolution of DAR species by LC-MS . The maleimide conjugation handle is identical in both linkers, enabling the same cysteine-based antibody conjugation protocols (mild reduction of interchain disulfides followed by maleimide alkylation). However, the lower MW of the AAA linker reduces the overall conjugate mass, which can improve mass spectral resolution for DAR determination—a practical consideration for analytical development .

MW & DAR analysis
Reported
511.53 g/mol vs. ~737.8 g/mol (MC-Val-Cit-PAB)
May improve LC-MS resolution for intact DAR determination
~226 Da difference per linker unit; DAR4 mass shift ~904 Da
molecular weight DAR determination conjugation handle maleimide

MC-AAA-NHCH2OCH2COOH Deployment Scenarios


High-DAR Conjugation of Hydrophobic Camptothecins

The glycolic acid spacer in MC-AAA-NHCH2OCH2COOH provides a more hydrophilic alternative to the PAB spacer found in MC-Val-Cit-PAB and MC-Ala-Ala-PAB. This structural feature is particularly advantageous when conjugating hydrophobic payloads such as 7-aminomethyl-10-methyl-11-fluoro camptothecin, where PAB-containing linkers may drive unacceptable aggregation at DAR >4. Procurement of MC-AAA-NHCH2OCH2COOH is recommended for ADC programs that have encountered aggregation issues with Val-Cit-PAB linkers or that anticipate conjugation of logP >3 payloads at target DAR ≥4 .

Chemically Inert Linker for Formulation Stability

The AAA tripeptide is composed exclusively of alanine residues bearing nonionizable, nonoxidizable methyl side chains. This distinguishes it from the citrulline-containing Val-Cit linker, whose ureido side chain may participate in hydrogen bonding or undergo slow chemical modification under acidic or oxidizing conditions. For ADC programs prioritizing long-term liquid formulation stability or storage in diverse buffer systems, the AAA linker offers a chemically simpler degradation profile that may reduce the analytical burden of impurity characterization .

Lower Molecular Weight Linker for DAR Analysis

At 511.53 g/mol, MC-AAA-NHCH2OCH2COOH is significantly lighter than MC-Val-Cit-PAB (~737.8 g/mol). This 226 g/mol difference per linker-payload unit translates to nearly 1 kDa mass differential at DAR4, improving the separation and deconvolution of DAR species by LC-MS intact mass analysis. Procurement of this linker is advantageous for discovery teams running high-throughput ADC conjugation and characterization workflows where rapid DAR determination is rate-limiting .

Pre-Characterized Conjugate 21a for Camptothecin ADCs

For teams developing ADCs with camptothecin payloads, the existence of the pre-assembled linker-payload conjugate MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin (Compound 21a) provides a characterized building block with established identity, purity, and formulation compatibility. This reduces synthetic development time compared to constructing a novel MC-Val-Cit-PAB-camptothecin conjugate, which would require independent optimization of coupling conditions, purification, and analytical characterization .

Application
Selection Property
Validation Focus
High-DAR camptothecin conjugation
Glycolic acid spacer hydrophilicity
Aggregation resistance at DAR ≥4 with hydrophobic payloads
Liquid formulation stability studies
Nonionizable AAA tripeptide
Chemical stability and impurity profile during storage
LC-MS DAR characterization
Lower molecular weight linker
Mass spectral resolution and deconvolution of DAR species
Camptothecin ADC development
Pre-characterized linker-payload conjugate
Synthetic identity and analytical characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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